Mizagliflozin

Übersicht

Beschreibung

Mizagliflozin ist ein selektiver Hemmstoff des Natrium-Glucose-Cotransporters 1 (SGLT1), der ursprünglich als potenzielle Behandlung für chronische Verstopfung entwickelt wurde . Obwohl er in Phase-II-Studien am Menschen fortschritt, wurde er nicht für die medizinische Anwendung zugelassen. Er wurde seitdem für andere Anwendungen untersucht, darunter die Verbesserung der vaskulären kognitiven Beeinträchtigung bei Small-Vessel-Disease .

Vorbereitungsmethoden

Die Synthese von Mizagliflozin umfasst mehrere Schritte, darunter die Bildung seines Aglykons, KP232, im Darm. Die Verbindung wird bei oraler Verabreichung schlecht resorbiert, was zu einer geringen systemischen Exposition führt

Analyse Chemischer Reaktionen

Mizagliflozin durchläuft verschiedene chemische Reaktionen, darunter den Metabolismus zu seinem Aglykon, KP232, im Darm. Im Plasma sind KP232 und sein Glucuronid vorherrschend . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen enzymatische Prozesse im Darm und in der Leber. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind KP232 und sein Glucuronid.

Wissenschaftliche Forschungsanwendungen

Treatment of Functional Constipation

Mizagliflozin has been investigated for its efficacy in treating functional constipation and constipation-predominant irritable bowel syndrome. A multicenter, randomized, double-blind phase 2 trial conducted in Japan assessed the safety and efficacy of this compound at doses of 5 mg and 10 mg over four weeks.

- Study Design : The trial included 258 patients aged 20 years or older with functional constipation. Participants were randomly assigned to receive either this compound (5 mg or 10 mg) or placebo.

- Outcomes : The primary outcome was the change in the number of spontaneous bowel movements per week after one week. Results indicated that both doses of this compound significantly increased bowel movements compared to placebo (5 mg: 3.85 vs. placebo: 1.80; 10 mg: 5.85 vs. placebo: 1.80; p<0.0001) .

| Dose (mg) | Bowel Movements per Week (Mean ± SD) | p-value |

|---|---|---|

| Placebo | 1.80 ± 1.80 | - |

| 5 mg | 3.85 ± 3.96 | <0.0001 |

| 10 mg | 5.85 ± 6.01 | <0.0001 |

- Adverse Events : Common adverse events included diarrhea and abdominal distention, with most being mild to moderate .

Prevention of Hypoglycemic Events

In patients experiencing post-bariatric hypoglycemia, this compound has shown promise in reducing hypoglycemic events without significantly impacting overall blood glucose levels.

- Study Findings : A phase 2 study reported that doses of 5 mg and 10 mg led to a reduction in Level 2 hypoglycemic events by approximately 30.3% and 75.5%, respectively, compared to placebo . The treatment was well-tolerated, with diarrhea being the most common adverse event.

Vascular Cognitive Impairment

Recent studies have indicated that this compound may also have neuroprotective effects, particularly in conditions related to vascular cognitive impairment.

- Research Insights : A study using a mouse model of small vessel disease demonstrated that this compound improved cognitive function by inhibiting SGLT1 in neural tissues, which may help mitigate the effects of diabetes-induced cognitive decline .

- Mechanism : this compound's inhibition of SGLT1 may enhance cerebral blood flow and reduce inflammation, thereby protecting against neural injury associated with vascular cognitive impairment.

Case Study: Functional Constipation

A randomized clinical trial involving patients with functional constipation illustrated the effectiveness of this compound compared to placebo over four weeks:

- Participants : Adults aged ≥20 years diagnosed with functional constipation.

- Results : Significant improvement in bowel movement frequency was observed in both treatment groups (5 mg and 10 mg) compared to placebo.

- : this compound presents a viable alternative for patients suffering from chronic constipation .

Case Study: Diabetic Nephropathy

In a recent study focusing on diabetic nephropathy, this compound was administered to diabetic mice to evaluate its impact on kidney function:

Wirkmechanismus

Mizagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 1 (SGLT1), which increases luminal glucose and water . This inhibition leads to improved bowel movements in patients with functional constipation. The molecular targets and pathways involved include the SGLT1 transporter in the intestine.

Vergleich Mit ähnlichen Verbindungen

Mizagliflozin ist unter den SGLT1-Hemmern einzigartig, da es SGLT1 selektiv hemmt, ohne signifikante Auswirkungen auf SGLT2. Ähnliche Verbindungen umfassen:

Phlorizin: Ein nicht-selektiver SGLT-Hemmer, der auch SGLT2 beeinflusst.

Sotagliflozin: Ein dualer SGLT1/2-Hemmer.

LIK066: Derzeit in klinischen Studien zur Behandlung von Fettleibigkeit.

Die Selektivität von this compound für SGLT1 macht es besonders nützlich für Anwendungen, bei denen eine Hemmung von SGLT2 nicht erwünscht ist.

Biologische Aktivität

Mizagliflozin is a novel sodium-glucose cotransporter 1 (SGLT1) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly diabetic nephropathy and functional constipation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound primarily functions by inhibiting SGLT1, which is responsible for glucose reabsorption in the intestines and kidneys. By blocking this transporter, this compound increases the luminal concentration of glucose and water, leading to enhanced intestinal motility and improved renal outcomes. This mechanism is particularly beneficial in conditions associated with high glucose levels, such as diabetes.

Efficacy in Diabetic Nephropathy

Recent studies have demonstrated the protective effects of this compound against diabetic nephropathy (DN). A notable study involving diabetic mice revealed that this compound significantly reduced albuminuria and improved renal function markers compared to control groups. Key findings included:

- Reduction in Inflammation : this compound treatment decreased the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Oxidative Stress Mitigation : It elevated levels of antioxidant enzymes (e.g., superoxide dismutase) while reducing malondialdehyde levels, indicating a decrease in oxidative stress.

- Extracellular Matrix Regulation : The compound effectively lowered collagen type 1 alpha 1 (COL1A1) mRNA levels, suggesting a reduction in fibrosis associated with DN .

Table 1: Effects of this compound on Diabetic Nephropathy Markers

| Parameter | Control Group | This compound Group (1 mg/kg) | This compound Group (0.5 mg/kg) |

|---|---|---|---|

| Albuminuria (mg/day) | High | Significantly reduced | No significant change |

| IL-1β mRNA Levels | Elevated | Significantly reduced | Reduced |

| TNF-α mRNA Levels | Elevated | Significantly reduced | Reduced |

| COL1A1 mRNA Levels | Elevated | Significantly reduced | No significant change |

Clinical Trials for Functional Constipation

This compound has also been evaluated for its efficacy in treating functional constipation. A phase 2 clinical trial demonstrated that both 5 mg and 10 mg doses significantly increased the frequency of spontaneous bowel movements compared to placebo. Key outcomes included:

- Increased Bowel Movements : Patients receiving 5 mg showed an average increase of 3.85 movements per week, while those on 10 mg reported an increase of 5.85 movements.

- Adverse Effects : Common side effects included diarrhea and abdominal distention, which were generally mild and manageable .

Table 2: Clinical Trial Results for Functional Constipation

| Treatment Group | Mean Change in Bowel Movements (per week) | Adverse Events (%) |

|---|---|---|

| Placebo | 1.80 | Nasopharyngitis (1%), Diarrhea (0%) |

| This compound 5 mg | 3.85 | Nasopharyngitis (8%), Diarrhea (5%) |

| This compound 10 mg | 5.85 | Nasopharyngitis (6%), Diarrhea (9%) |

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- Case Study on Diabetic Nephropathy : A patient with advanced DN exhibited significant improvement in renal function after a regimen incorporating this compound, with marked reductions in proteinuria and stabilization of serum creatinine levels.

- Case Study on Functional Constipation : A patient with chronic constipation reported a notable increase in bowel frequency and improvement in stool consistency after initiating treatment with this compound, leading to enhanced quality of life.

Eigenschaften

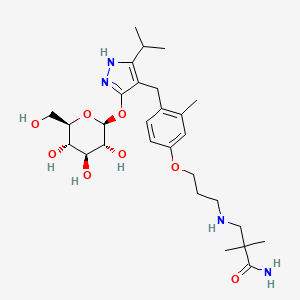

IUPAC Name |

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHMKLEOJAVMQ-TXKDOCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666843-10-3 | |

| Record name | Mizagliflozin [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIZAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.